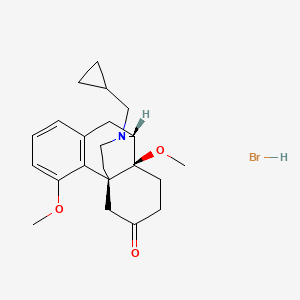
Cyprodime bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyprodime bromide is an opioid antagonist from the morphinan family of drugs. It is a selective opioid antagonist that specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, particularly in studies aiming to understand the distinct roles of different opioid receptors.
Preparation Methods
The synthesis of Cyprodime bromide involves several steps, starting from 14-hydroxycodeinones or 14-hydroxymorphinones. The preparation of 3-deoxyoripavine, a novel intermediate, has also been utilized in the synthesis of Cyprodime . Industrial production methods are not extensively documented, but the synthetic routes generally involve similar organic reactions and conditions.
Chemical Reactions Analysis
Cyprodime bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound.
Common Reagents and Conditions: Reagents such as sodium hydride, dimethylformamide, and arylmethyl bromides are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions include various substituted morphinan derivatives, which can have different pharmacological properties.
Scientific Research Applications
Cyprodime bromide is primarily used in scientific research due to its selective antagonism of the μ-opioid receptor. This selectivity allows researchers to study the specific actions of the δ and κ receptors without interference from the μ receptor . Applications include:
Chemistry: Used as a tool to study the chemical properties and reactions of opioid antagonists.
Biology: Helps in understanding the biological roles of different opioid receptors.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
Cyprodime bromide exerts its effects by selectively blocking the μ-opioid receptor . This receptor is part of the G-protein-coupled receptor family and is involved in various physiological processes, including pain modulation, reward, and addiction. By blocking this receptor, this compound prevents the typical effects of μ-opioid receptor activation, such as analgesia and euphoria, making it useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Cyprodime bromide is unique in its selective antagonism of the μ-opioid receptor. Similar compounds include:
Naloxone: A non-selective opioid antagonist that blocks all three opioid receptor subtypes (μ, δ, and κ).
Naltrexone: Another non-selective opioid antagonist used in the treatment of opioid and alcohol dependence.
Samidorphan: An opioid antagonist with a preference for the μ-opioid receptor, under development for major depression.
Tianeptine: An atypical, selective μ-opioid receptor full-agonist licensed for major depression.
This compound’s selectivity for the μ-opioid receptor without affecting the δ or κ receptors distinguishes it from these other compounds, making it particularly valuable for research purposes .
Properties
Molecular Formula |
C22H30BrNO3 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrobromide |
InChI |
InChI=1S/C22H29NO3.BrH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1 |
InChI Key |
UXENCGOPJHTEEV-NCBCLDNOSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Br |
Canonical SMILES |
COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















